N-ethyl-5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-ethyl-5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide is a synthetic compound belonging to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes an oxazole ring substituted with an ethyl group, a methoxyphenyl group, and a phenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with N-phenylhydroxylamine to form an intermediate, which is then cyclized to produce the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
N-ethyl-5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-ethyl-5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-5-hydroxy-2-(4-methoxyphenyl)-1-phenyl-4-(piperidin-1-ylmethyl)-1H-indole-3-carboxamide: Similar structure but with an indole ring instead of an oxazole ring.
4-hydroxy-2-quinolones: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
N-ethyl-5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-ethyl-5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c1-3-21(15-7-5-4-6-8-15)19(22)17-13-18(24-20-17)14-9-11-16(23-2)12-10-14/h4-13H,3H2,1-2H3 |
InChI Key |
LMEZOWWDHCGTCU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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